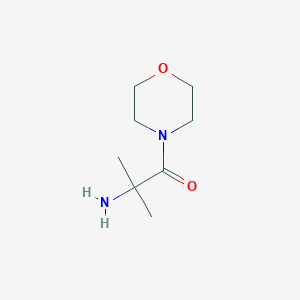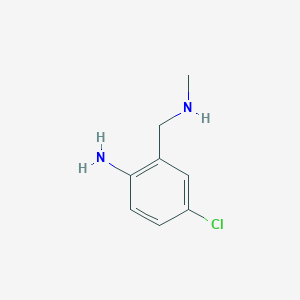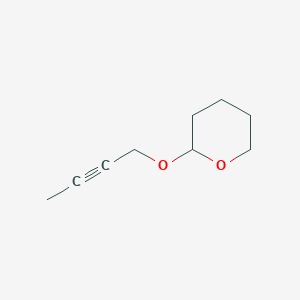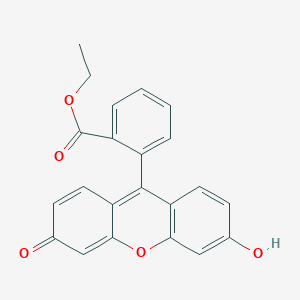
6-Ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Thio-D-glucuronide is a compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound has gained significant attention due to its potential as a biomarker for alcohol consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Thio-D-glucuronide can be synthesized through the conjugation of ethanol with glucuronic acid in the liver. The synthetic route involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction . The reaction conditions typically involve physiological pH and temperature.
Industrial Production Methods
laboratory-scale synthesis can be achieved using the aforementioned enzymatic reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol, ethanol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanol.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-Thio-D-glucuronide has several scientific research applications:
Mechanism of Action
Ethyl 1-Thio-D-glucuronide exerts its effects through its role as a metabolite of ethanol. The compound is formed by the conjugation of ethanol with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) . This reaction occurs primarily in the liver and results in the formation of a water-soluble metabolite that can be excreted in urine . The molecular targets and pathways involved include the UGT enzymes and the glucuronidation pathway .
Comparison with Similar Compounds
Ethyl 1-Thio-D-glucuronide can be compared with other similar compounds, such as:
Ethyl Glucuronide (EtG): Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate (EtS): A metabolite of ethanol formed by the conjugation of ethanol with sulfate.
Uniqueness
Ethyl 1-Thio-D-glucuronide is unique due to the presence of a sulfur atom in its structure, which distinguishes it from other ethanol metabolites like Ethyl Glucuronide and Ethyl Sulfate . This structural difference can influence its reactivity and detection in biological systems .
Properties
Molecular Formula |
C8H14O6S |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13) |
InChI Key |
XJFLTPWYCFDKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
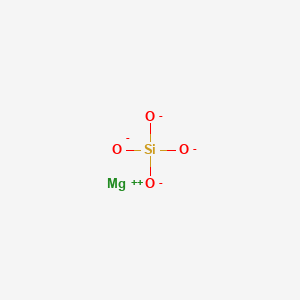
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

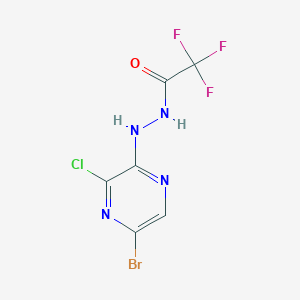
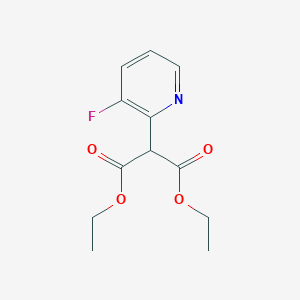
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
